molecular formula C8H10N2 B15207363 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine

7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine

Cat. No.: B15207363
M. Wt: 134.18 g/mol
InChI Key: MRRNILSVZLFYQJ-UHFFFAOYSA-N
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Description

7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridine ring. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and subsequent purification steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted derivatives with halogen or sulfonyl groups.

Scientific Research Applications

7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

    Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.

    Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with potential biological activities.

    Pyrrolo[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.

Uniqueness: 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and fused ring system confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

7-methyl-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H10N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-3,6H,4-5H2,1H3

InChI Key

MRRNILSVZLFYQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=NCC2

Origin of Product

United States

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